![molecular formula C12H6BrClN2O B11799329 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine
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Overview
Description
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with 2-chloronicotinic acid in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often require elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine exhibit significant biological activity, particularly in the context of cancer treatment. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) . These studies typically employ the MTT assay to evaluate cell viability and cytotoxicity.
1.2 Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. In vitro studies have demonstrated that certain derivatives possess antibacterial and antifungal activities comparable to standard drugs . For example, compounds derived from similar structural frameworks were evaluated against strains like Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects.
Material Science
2.1 Electronic Properties
The unique electronic configuration of this compound makes it an interesting candidate for developing advanced materials. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is under investigation due to its favorable charge transport properties .
2.2 Synthesis of Advanced Materials
The synthesis methods for this compound allow for modifications that can tailor its properties for specific applications in material science. For instance, variations in substituents can lead to changes in solubility and stability, which are critical for material applications .
Agricultural Chemistry
3.1 Pesticide Development
The structural characteristics of this compound suggest its potential as a precursor for developing novel agrochemicals. Investigations into its interactions with biological targets relevant to pest control are ongoing . The compound's ability to inhibit specific enzymes or disrupt metabolic pathways in pests could lead to effective pesticide formulations.
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)pyridine: Similar structure but lacks the oxazole ring.
6-Chlorooxazolo[5,4-b]pyridine: Lacks the bromophenyl group.
Thienopyridine Derivatives: Similar fused ring system but with sulfur instead of oxygen.
Uniqueness
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified. Its fused oxazole-pyridine ring system also provides distinct electronic properties that are valuable in various applications .
Biological Activity
2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromophenyl group and a chloro substituent on an oxazolo[5,4-b]pyridine core, which contributes to its biological properties. The presence of halogens is often associated with increased lipophilicity and improved binding to biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : Compounds in this class have been reported to inhibit various kinases involved in cell proliferation and survival pathways, which are critical in cancer biology.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases, particularly G1 phase, thereby preventing cancer cell division.
Cytotoxicity Assays
Cytotoxicity assays using various cancer cell lines have demonstrated significant activity. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 0.05 | Induces apoptosis |
MCF-7 | 2.5 | Cell cycle arrest at G1 phase |
These results indicate that this compound exhibits potent cytotoxic effects against breast cancer cell lines, particularly triple-negative variants.
Case Studies
- Triple-Negative Breast Cancer : In a study involving the MDA-MB-231 cell line, treatment with the compound resulted in a significant reduction in cell viability after 24 hours, with maximal effects observed at higher concentrations over extended treatment periods. The mechanism was attributed to apoptosis induction and metabolic alterations.
- Metabolic Profiling : Metabolomic studies revealed that treatment with this compound significantly affected glycolytic pathways and altered the levels of key metabolites involved in energy metabolism.
Properties
Molecular Formula |
C12H6BrClN2O |
---|---|
Molecular Weight |
309.54 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-chloro-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H |
InChI Key |
RPMRFCWDLQZRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
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